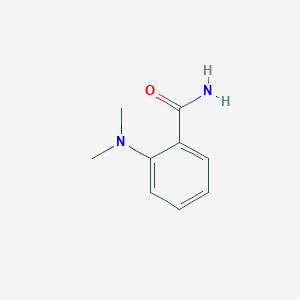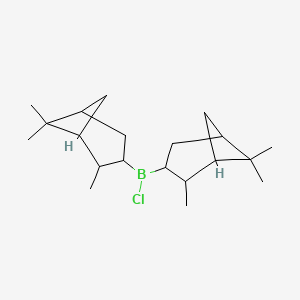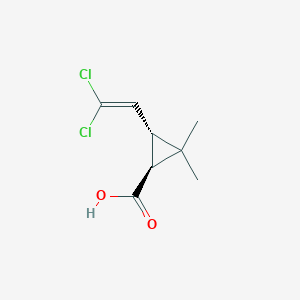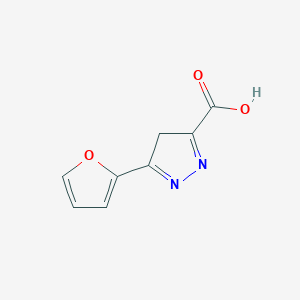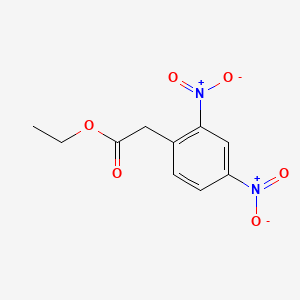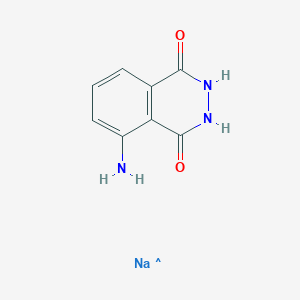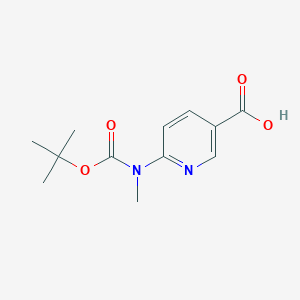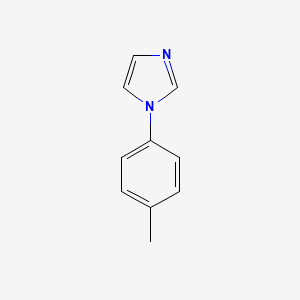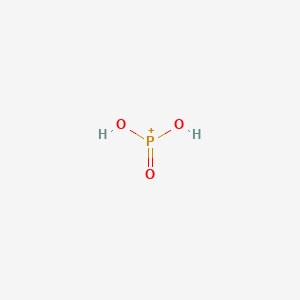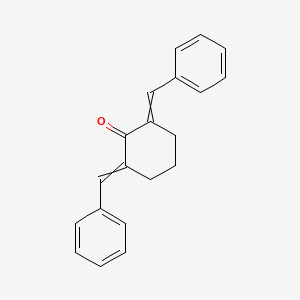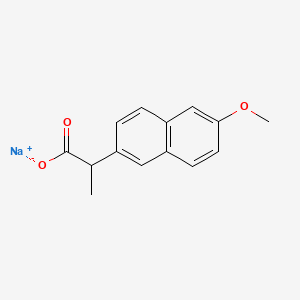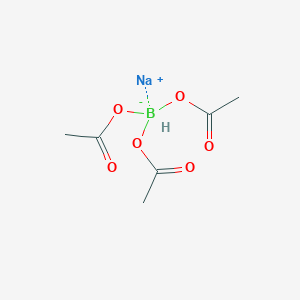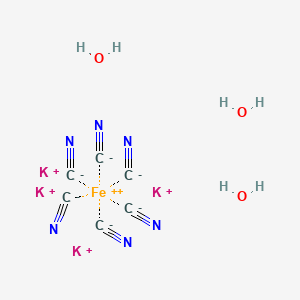
Potassium cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium cinnamate, also known as this compound, is an organic compound with the molecular formula C9H7KO2. It is a potassium salt derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium cinnamate typically involves the neutralization of cinnamic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where cinnamic acid is dissolved in water, and potassium hydroxide is added gradually with stirring. The reaction mixture is then heated to facilitate the formation of the potassium salt. The resulting product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial reactors equipped with efficient mixing and heating systems are used to carry out the neutralization reaction. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Potassium cinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert it into hydrocinnamic acid.
Substitution: It can participate in substitution reactions, such as esterification, to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are employed in esterification reactions.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various esters, depending on the alcohol used in the reaction.
科学的研究の応用
Potassium cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and as a food preservative.
作用機序
The mechanism of action of Potassium cinnamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Cinnamic acid: The parent compound of potassium cinnamate.
Hydrocinnamic acid: A reduced form of cinnamic acid.
Benzaldehyde: An oxidation product of cinnamic acid.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound, cinnamic acid. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
特性
分子式 |
C9H7KO2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
potassium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChIキー |
IWHVCHNCTHGORM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8817027.png)
